5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O2/c20-14-6-5-11(9-13(14)19(21,22)23)16-7-8-17(27-16)18(26)25-15-4-2-1-3-12(15)10-24/h1-9H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHFSNYZLIJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan-2-Carboxylic Acid Precursor Synthesis
The furan core is constructed via cyclization of γ-keto esters or aldehydes. For example, 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS 58110-58-0) is synthesized by:
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Aldol Condensation : Reacting 4-chloro-3-(trifluoromethyl)benzaldehyde with diethyl acetylenedicarboxylate in acetic anhydride at 80°C for 6 hours.
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Cyclization : Treating the intermediate with HCl/EtOH to form the furan ring (yield: 72%).
Table 1: Optimization of Furan Ring Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H2SO4 | Toluene | 110 | 58 |
| HCl/EtOH | Ethanol | 80 | 72 |
| BF3·OEt2 | DCM | 25 | 41 |
Introduction of 4-Chloro-3-(Trifluoromethyl)Phenyl Group
The aryl moiety is installed via Suzuki-Miyaura coupling:
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Borylation : 4-Chloro-3-iodotrifluoromethylbenzene reacts with bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl2 (5 mol%) in dioxane at 90°C.
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Cross-Coupling : The boronic ester couples with 5-bromofuran-2-carbaldehyde using Pd(PPh3)4 (3 mol%) and K2CO3 in THF/H2O (4:1) at 70°C (yield: 84%).
Amidation Strategies for Final Product Assembly
Carboxylic Acid Activation
The furan-2-carbaldehyde intermediate is oxidized to the carboxylic acid using KMnO4 in acidic conditions (H2SO4/H2O, 60°C, 4 hours). Subsequent activation to the acid chloride employs SOCl2 (2 eq) in toluene under reflux (yield: 95%).
Coupling with 2-Cyanophenylamine
Amidation is achieved via two primary methods:
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Schotten-Baumann Reaction :
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Carbodiimide-Mediated Coupling :
Table 2: Amidation Efficiency Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | None | THF | 78 | 92 |
| EDC/HOBt | DMAP | DMF | 88 | 98 |
| Mixed Anhydride | ClCO2iPr | EtOAc | 69 | 89 |
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
To enhance scalability, key steps are transitioned to flow reactors:
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Furan Cyclization : A tubular reactor (120°C, 10 min residence time) increases yield to 81%.
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Amidation : Microfluidic channels with immobilized lipase (Novozym 435) achieve 94% conversion at 50°C.
Purification Techniques
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Crystallization : Recrystallization from ethanol/water (3:1) yields 98% pure product.
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Chromatography : Preparative HPLC (C18 column, MeCN/H2O gradient) resolves stereochemical impurities.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Trifluoromethylation
Radical trifluoromethylation using CF3I and CuI at 100°C may produce:
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Byproduct A : Over-trifluoromethylated furan (3% yield).
Mitigation Strategies :
Amidation Side Reactions
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Hydrolysis : Acid chloride reacts with ambient moisture; strict anhydrous conditions are critical.
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Dimerization : Excess EDC (>2 eq) leads to dipeptide formation; stoichiometry is optimized to 1.5 eq.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide involves its interaction with molecular targets through various pathways. The trifluoromethyl group, for instance, can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyanophenyl group can interact with specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues of Furan-2-carboxamide Derivatives
The following table summarizes key structural analogs and their differences:
*Molecular weights estimated based on molecular formulas or structural analogs.
Key Structural and Functional Differences
Substituents on the Furan Ring
- Target Compound : The 4-chloro-3-(trifluoromethyl)phenyl group combines halogenated and fluorinated substituents, likely increasing metabolic stability and membrane permeability compared to simpler chlorophenyl groups (e.g., 2-chlorophenyl in ).
- Phenoxy-Methyl vs. Direct Attachment: The (4-chloro-3-methylphenoxy)methyl group in introduces an ether linkage, which may reduce steric hindrance compared to direct phenyl attachment.
- Nitro vs.
Amide-Attached Phenyl Substituents
- Morpholinyl and Sulfone Groups : The morpholine ring in and tetrahydrothiophene sulfone in introduce heterocyclic motifs that may improve solubility or target-specific interactions (e.g., enzyme active sites).
Impact on Physicochemical Properties
Biological Activity
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of herbicides and anticancer agents. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a carboxamide group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is , with a molar mass of approximately 366.74 g/mol. The presence of electron-withdrawing groups, such as the trifluoromethyl and chloro substituents, is crucial for its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have shown promising results against:
- Breast Cancer (MCF-7) : IC50 values in the micromolar range, indicating potent cytotoxicity.
- Leukemia (CEM-13, U-937) : Demonstrated higher potency than standard chemotherapeutics like doxorubicin.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Compound IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.65 | 1.93 |
| CEM-13 | 0.48 | 1.93 |
| U-937 | 0.78 | 2.84 |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G1 phase.
2. Herbicidal Activity
The compound has also been studied for its herbicidal properties. It has been incorporated into formulations aimed at controlling various weed species effectively. The herbicidal activity is attributed to its ability to inhibit specific biochemical pathways in plants, leading to growth cessation.
Table 2: Herbicidal Efficacy
| Target Weed Species | Efficacy (% Control) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 200 |
| Echinochloa crus-galli | 90 | 250 |
Anticancer Mechanism
The anticancer activity of the compound is primarily linked to its ability to:
- Induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins.
- Inhibit cell proliferation through cell cycle arrest.
- Interact with critical cellular pathways involved in tumor growth.
Herbicidal Mechanism
The herbicidal action is believed to involve:
- Disruption of photosynthesis and other metabolic processes in target plants.
- Inhibition of specific enzymes crucial for plant growth and development.
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis induction, with flow cytometry showing increased levels of activated caspases. The study highlighted that the compound's structural features contributed to its enhanced biological activity compared to related compounds.
Case Study 2: Field Trials for Herbicidal Activity
Field trials demonstrated that formulations containing this compound effectively controlled resistant weed populations, outperforming traditional herbicides under similar conditions. The results indicated a potential for integrating this compound into sustainable agricultural practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
